molecular formula C15H14N2O2 B186060 2-Benzyl-5-nitroisoindoline CAS No. 127168-68-7

2-Benzyl-5-nitroisoindoline

Cat. No.: B186060
CAS No.: 127168-68-7
M. Wt: 254.28 g/mol
InChI Key: YOSBGQUETRDJDU-UHFFFAOYSA-N
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Description

2-Benzyl-5-nitroisoindoline is a heterocyclic compound characterized by an isoindoline core with a benzyl group at the second position and a nitro group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-nitroisoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and benzylation reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and benzylation steps to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-nitroisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-nitroisoindoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-Benzyl-5-nitroisoindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-nitroisoindoline-1,3-dione: Similar structure but with additional carbonyl groups at positions 1 and 3.

    5-Nitroisoindoline: Lacks the benzyl group at the second position.

    2-Benzylisoindoline: Lacks the nitro group at the fifth position.

Uniqueness

This compound is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-benzyl-5-nitro-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBGQUETRDJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476841
Record name 2-BENZYL-5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-68-7
Record name 2-BENZYL-5-NITROISOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part A. A solution of 4-nitro-o-xylene (38.64 g, 255.9 mmol), NBS (91.1 g, 511.8 mmol), benzoyl peroxide (1.239 g, 5.118 mmol), and CCl4 (400 mL) was heated at reflux for 1 day, then at rt for 2 days. The solid was filtered off and washed with CCl4. The filtrate was evaporated to give the crude dibromo product (80 g). A portion of which (20 g) was dissolved in acetone (170 mL) and water (45 mL), then Na2CO3 (43.1 g, 407 mmol) was slowly added, followed by BnNH2 (7.05 mL, 64.6 mmol) in acetone (22 mL). After 10 h, the solution was concentrated to one-fourth its volume, the salt solid was filtered off, and the filtrate was evaporated. The residue was dissolved in EtOAc, washed with water and brine, dried over sodium sulfate, filtered, and evaporated. The residue was purified by column chromatography to provide the corresponding 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole (5.41 g, 33% yield, over 2 steps): 1H NMR (300 MHz, CDCl3) δ 8.11 (d, 1H), 8.04 (s, 1H), 7.48-7.20 (m, 6H), 4.02 (s, 4H), 3.92 (s, 2H).
Quantity
38.64 g
Type
reactant
Reaction Step One
Name
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
1.239 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
43.1 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Five

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